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Compound of Interest

Compound Name:
2-Bromo-1-(tetrahydro-2H-pyran-

2-YL)-1H-imidazole

Cat. No.: B1500711 Get Quote

In the landscape of modern medicinal chemistry and organic synthesis, the imidazole scaffold

is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active

molecules. The strategic manipulation of this heterocycle often requires careful protection-

deprotection strategies to achieve desired regioselectivity. 2-Bromo-1-(THP)-1H-imidazole

(where THP stands for tetrahydropyran-2-yl) emerges as a key synthetic intermediate. The

introduction of the acid-labile THP protecting group on the imidazole nitrogen serves a critical

purpose: it masks the reactive N-H proton, thereby unlocking the synthetic potential of the C2-

bromo position for a variety of transformations, such as metal-halogen exchange and cross-

coupling reactions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 2-

Bromo-1-(THP)-1H-imidazole, offering field-proven insights into its synthesis, characterization,

handling, and synthetic utility. The information presented is intended to empower researchers

to confidently and effectively utilize this versatile building block in their synthetic campaigns.

Molecular Structure and Core Properties
2-Bromo-1-(THP)-1H-imidazole is comprised of a 2-bromoimidazole core linked at the N1

position to a tetrahydropyran ring via an acetal linkage. This structure dictates its solubility,

stability, and reactivity profile.
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Property Data Source

Chemical Name
2-Bromo-1-(tetrahydro-2H-

pyran-2-yl)-1H-imidazole
[2]

Synonyms
2-Bromo-1-(oxan-2-

yl)imidazole
[3]

CAS Number 1065483-60-4 [2]

Molecular Formula C₈H₁₁BrN₂O [2]

Molecular Weight 231.09 g/mol [2]

Monoisotopic Mass 230.00548 Da [3]

Appearance Expected to be a solid or oil N/A

Predicted XlogP 1.8 - 2.34 [2][3]

Topological Polar Surface Area

(TPSA)
27.05 Å² [2]

Hydrogen Bond Donors 0 [2]

Hydrogen Bond Acceptors 3 [2]

Synthesis and Purification
The synthesis of 2-Bromo-1-(THP)-1H-imidazole is achieved through the protection of the

commercially available 2-Bromo-1H-imidazole. The tetrahydropyranylation of the imidazole

nitrogen is a robust and widely used transformation.

The Rationale for THP Protection
The N-H proton of an imidazole is acidic and can interfere with many common organometallic

reactions (e.g., Grignard or organolithium reagents) that are often employed to functionalize

aryl bromides. The THP group provides an effective and reversible means of masking this

acidic proton. As an acetal, it is stable to basic, nucleophilic, and reductive conditions but can

be readily cleaved under acidic conditions, regenerating the parent N-H imidazole when

desired.
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Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard methods for the N-protection of

imidazoles.[4]

Step 1: Reaction Setup

To a solution of 2-Bromo-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) is added a catalytic amount of an acid catalyst, such as

p-toluenesulfonic acid (p-TSA) (0.05 eq).

The mixture is stirred at room temperature (20-25°C) to ensure dissolution.

Step 2: Addition of Dihydropyran (DHP)

3,4-Dihydro-2H-pyran (DHP) (1.2 eq) is added dropwise to the stirred solution. The reaction

is mildly exothermic.

Step 3: Reaction Monitoring

The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a

mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (2-

Bromo-1H-imidazole) and the appearance of a new, less polar product spot indicates

reaction completion, typically within 2-4 hours.

Step 4: Workup and Isolation

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous

solution of sodium bicarbonate to neutralize the acid catalyst.

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude

product.

Purification
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The crude 2-Bromo-1-(THP)-1H-imidazole is typically purified by flash column chromatography

on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100%

hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the

product from any unreacted starting material and polymeric byproducts from DHP.

Reactants

Process Product
2-Bromo-1H-imidazole
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DCM or THF, RT

3,4-Dihydropyran (DHP)

Aqueous Workup
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Quench
Flash Chromatography

Crude Product
2-Bromo-1-(THP)-1H-imidazolePurified Product
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Caption: Synthesis workflow for 2-Bromo-1-(THP)-1H-imidazole.

Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a

dedicated spectrum for this specific molecule is not publicly available, its expected spectral

data can be reliably predicted based on its constituent parts and data from analogous

structures.[4][5]
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Technique Expected Observations

¹H NMR

Imidazole Protons: Two singlets or narrow

doublets expected in the aromatic region (~δ

7.0-7.5 ppm). THP Protons: A characteristic

multiplet for the anomeric proton (N-CH-O) at ~δ

5.3-5.5 ppm. A complex series of multiplets for

the remaining 8 protons of the THP ring

between ~δ 1.5-4.2 ppm, arising from the

diastereotopic nature of the methylene protons.

¹³C NMR

Imidazole Carbons: C2 (bearing Br) expected

around δ 120-125 ppm. C4 and C5 expected

around δ 120-130 ppm. THP Carbons: Anomeric

carbon (N-CH-O) at ~δ 85-90 ppm. The

remaining five carbons of the THP ring are

expected between δ 20-70 ppm.

FT-IR

Absence of a broad N-H stretching band

(present in the precursor at ~3100 cm⁻¹).

Presence of C-H (aromatic and aliphatic), C=N,

and C-N stretching bands. A strong C-O-C

stretching band from the acetal linkage around

1050-1150 cm⁻¹.

Mass Spec. (EI/ESI)

A characteristic pair of molecular ion peaks

([M]⁺ and [M+2]⁺) of roughly equal intensity,

confirming the presence of a single bromine

atom. Common fragmentation would involve the

loss of the THP group or the entire

tetrahydropyran ring.

Physicochemical Properties
Solubility
Given its predicted LogP between 1.8 and 2.34, 2-Bromo-1-(THP)-1H-imidazole is expected to

be soluble in a wide range of common organic solvents, including:
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Chlorinated solvents: Dichloromethane, chloroform

Ethers: Tetrahydrofuran, diethyl ether, 1,4-dioxane

Esters: Ethyl acetate

Apolar solvents: Toluene, hexanes (to a lesser extent)

It is expected to have very poor solubility in water.

Stability and Storage
Acid Sensitivity: The THP protecting group is an acetal and is highly susceptible to cleavage

under acidic conditions (pH < 5). Contact with strong or even mild protic acids, as well as

Lewis acids, should be avoided to prevent premature deprotection.

General Stability: The compound is generally stable under neutral and basic conditions.

Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed

container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8°C) to

minimize potential degradation.[2]

Reactivity and Synthetic Utility
The primary value of 2-Bromo-1-(THP)-1H-imidazole lies in its ability to serve as a precursor to

2-substituted imidazoles. The THP group directs reactivity towards the C2-bromo position.

Key Transformations:

Metal-Halogen Exchange: The C2-bromo substituent can readily undergo metal-halogen

exchange upon treatment with a strong organometallic base, such as n-butyllithium or

isopropylmagnesium chloride, at low temperatures (-78°C). This generates a potent 2-

metallo-imidazole nucleophile.

Electrophilic Quench: The resulting organometallic intermediate can be trapped with a wide

variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a

new carbon-carbon or carbon-heteroatom bond at the C2 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.chemscene.com/product/1065483-60-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1500711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cross-Coupling Reactions: The C-Br bond is also a suitable handle for various palladium-

catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form

C-C bonds.
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Workup
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Caption: Key synthetic transformations of 2-Bromo-1-(THP)-1H-imidazole.

Safety and Handling
While specific toxicity data for 2-Bromo-1-(THP)-1H-imidazole is not available, its precursor, 2-

Bromo-1H-imidazole, is classified as harmful and an irritant.[6]
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Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage

and respiratory irritation.[6]

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All

manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust

and contact with skin and eyes.

Conclusion
2-Bromo-1-(THP)-1H-imidazole is a strategically important intermediate that facilitates the

synthesis of complex, 2-substituted imidazole derivatives. A thorough understanding of its

physicochemical properties—from its synthesis and spectroscopic signature to its stability and

reactivity—is paramount for its successful application. Its acid-labile THP group provides robust

protection under a variety of conditions while allowing for selective functionalization of the C2

position, making it an invaluable tool for researchers in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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